2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid
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Overview
Description
2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid is a synthetic organic compound with the molecular formula C8H13F3O3 and a molecular weight of 214.18 g/mol . This compound is characterized by the presence of a tert-butyl group, three fluorine atoms, and a hydroxyl group attached to a butanoic acid backbone. It is widely used in various research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid involves several steps. One common synthetic route includes the reaction of tert-butyl bromide with a trifluoromethylated precursor under specific conditions . The reaction conditions typically involve the use of a strong base and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .
Chemical Reactions Analysis
2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, depending on the specific target . The hydroxyl group also plays a role in forming hydrogen bonds with target molecules, further influencing its biological activity .
Comparison with Similar Compounds
2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid can be compared with other similar compounds, such as:
4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid: This compound has a similar trifluoromethyl group but differs in its overall structure and reactivity.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the tert-butyl or hydroxyl groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of a tert-butyl group, trifluoromethyl group, and hydroxyl group, which confer specific reactivity and biological activity .
Properties
CAS No. |
2551119-32-3 |
---|---|
Molecular Formula |
C8H13F3O3 |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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